molecular formula C14H16FN3O3S B2962611 2-(4-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1210199-49-7

2-(4-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No. B2962611
CAS RN: 1210199-49-7
M. Wt: 325.36
InChI Key: AZHLATULYUYESZ-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a methylsulfonyl group, a piperidinyl group, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups. The oxadiazole ring, for example, is a heterocyclic ring containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the fluorophenyl group might undergo substitution reactions, while the oxadiazole ring might participate in cyclization or ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom might increase its stability and lipophilicity, potentially affecting its solubility and reactivity .

Scientific Research Applications

Antibacterial Activity and Synthesis

Several studies have synthesized derivatives of 1,3,4-oxadiazole bearing compounds, including the specific compound , due to their significant biological activities. For instance, Khalid et al. (2016) synthesized N-substituted derivatives through a series of steps, starting from benzenesulfonyl chloride. These compounds were screened against both Gram-negative and Gram-positive bacteria, exhibiting moderate to significant activity (Khalid et al., 2016). Similarly, Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, showing moderate antibacterial potentials against various bacterial strains (Iqbal et al., 2017).

Anticancer Potential

Research into the anticancer properties of 1,3,4-oxadiazole derivatives, including those structurally related to "2-(4-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole", has been conducted. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, showing promising results against specific cancer cell lines (Rehman et al., 2018).

Antifungal and Antimicrobial Activities

The compound and its derivatives have also been evaluated for their antifungal and antimicrobial activities. Nafeesa et al. (2017) designed and synthesized N-substituted derivatives, assessing them for antibacterial and anti-enzymatic potential, with some compounds showing good inhibitory action against gram-negative bacterial strains (Nafeesa et al., 2017).

Environmental Applications

Linghu et al. (2015) developed a new method for the determination of 2-(4-fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole in agricultural samples, demonstrating its potential use in monitoring environmental safety and agricultural practices (Linghu et al., 2015).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research might focus on exploring its potential biological activities, optimizing its synthesis, or investigating its physical and chemical properties .

properties

IUPAC Name

2-(4-fluorophenyl)-5-(1-methylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S/c1-22(19,20)18-8-6-11(7-9-18)14-17-16-13(21-14)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHLATULYUYESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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